1-(4-Fluoropyridin-2-yl)piperazine 1-(4-Fluoropyridin-2-yl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15792505
InChI: InChI=1S/C9H12FN3/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
SMILES:
Molecular Formula: C9H12FN3
Molecular Weight: 181.21 g/mol

1-(4-Fluoropyridin-2-yl)piperazine

CAS No.:

Cat. No.: VC15792505

Molecular Formula: C9H12FN3

Molecular Weight: 181.21 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluoropyridin-2-yl)piperazine -

Specification

Molecular Formula C9H12FN3
Molecular Weight 181.21 g/mol
IUPAC Name 1-(4-fluoropyridin-2-yl)piperazine
Standard InChI InChI=1S/C9H12FN3/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
Standard InChI Key HEZSFSBXDQPVAV-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C2=NC=CC(=C2)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

1-(4-Fluoropyridin-2-yl)piperazine has the molecular formula C₉H₁₂FN₃ and a molecular weight of 181.21 g/mol . The structure comprises a six-membered piperazine ring (containing two nitrogen atoms) attached to a pyridine ring substituted with a fluorine atom at the 4-position.

Structural Characterization

Key identifiers include:

  • SMILES: C1CN(CCN1)C2=NC(=CC=C2)F (derived from positional isomer data ).

  • InChIKey: NASFFLBQJKRCOL-UHFFFAOYSA-N (for 1-(2-fluoropyridin-4-yl)piperazine, highlighting structural similarities ).

  • CAS Registry: While no CAS number is explicitly listed for 1-(4-fluoropyridin-2-yl)piperazine, its isomer 1-(2-fluoropyridin-4-yl)piperazine is registered under CAS 1260227-71-1 .

Synthesis and Manufacturing

Synthetic Routes

Piperazine derivatives are typically synthesized via nucleophilic aromatic substitution or coupling reactions. For 1-(2-fluoropyridin-4-yl)piperazine, a common method involves reacting 2-fluoro-4-chloropyridine with piperazine under basic conditions . Analogous strategies could apply to the 4-fluoro-2-pyridinyl variant, though regioselectivity challenges may arise due to fluorine’s electron-withdrawing effects.

Purification and Characterization

Post-synthesis purification often employs column chromatography or recrystallization. Structural confirmation relies on:

  • NMR Spectroscopy: To verify fluorine placement and piperazine integration.

  • Mass Spectrometry: For molecular weight validation .

  • HPLC: Purity assessment (>95% typical for research-grade material ).

Physicochemical Properties

Predicted Properties (Experimental Analog Data )

PropertyValue
Boiling Point335.1 ± 37.0 °C (predicted)
Density1.167 ± 0.06 g/cm³
pKa8.47 ± 0.10
SolubilitySparingly soluble in water

Stability and Reactivity

  • Thermal Stability: Stable under standard laboratory conditions.

  • Hydrolytic Sensitivity: Susceptible to hydrolysis in strongly acidic/basic environments due to the fluoropyridine moiety.

Applications in Research and Industry

Pharmaceutical Development

  • Lead Compound: Serves as a scaffold for CNS drug candidates.

  • Prodrug Synthesis: Functionalization at piperazine’s secondary amine enhances bioavailability.

Material Science

  • Coordination Chemistry: Piperazine’s nitrogen atoms enable metal-ligand complexation for catalytic applications.

  • Polymer Additives: Improves thermal stability in fluoropolymer matrices.

Current Research and Future Directions

Knowledge Gaps

  • Structure-Activity Relationships (SAR): Requires systematic studies to elucidate fluorine’s role in bioactivity.

  • Synthetic Optimization: Developing greener methodologies (e.g., microwave-assisted synthesis).

Emerging Opportunities

  • Targeted Drug Delivery: Conjugation with nanoparticles for enhanced CNS penetration.

  • Antimicrobial Agents: Exploring activity against resistant bacterial strains.

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